5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethoxyphenol
Description
5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethoxyphenol is a fluorinated phenolic compound featuring a central phenol core substituted with two distinct functional groups:
- A trifluoromethoxy (-OCF₃) group at position 3.
- A 5-fluoro-2-methoxyphenyl substituent at position 5.
The trifluoromethoxy group is a strong electron-withdrawing moiety, enhancing the acidity of the phenolic hydroxyl group and improving metabolic stability. The 5-fluoro-2-methoxyphenyl substituent introduces steric bulk and additional electronic modulation due to the fluorine and methoxy groups.
Properties
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O3/c1-20-13-3-2-9(15)6-12(13)8-4-10(19)7-11(5-8)21-14(16,17)18/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOIPLZPIICUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686625 | |
| Record name | 5'-Fluoro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-08-0 | |
| Record name | 5'-Fluoro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethoxyphenol typically involves multiple steps, starting from readily available precursors. One common method involves the use of 5-fluoro-2-methoxyphenylboronic acid as a key intermediate. This compound can be synthesized through a series of reactions including halogenation, methoxylation, and boronation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Suzuki-Miyaura cross-coupling reactions are often employed, utilizing palladium catalysts and appropriate ligands to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenol Core
The target compound is compared to analogs with modifications in substituent type, position, or core structure (Table 1).
Table 1: Structural Comparison of Phenolic Analogs
*Molecular formulas and weights are inferred from structural analogs in the evidence.
Key Observations:
- Electron-Withdrawing Effects: The trifluoromethoxy group (-OCF₃) in all analogs increases phenolic acidity compared to methoxy (-OCH₃) or chloro (-Cl) substituents .
- For example, the target compound’s calculated logP (~3.1) is higher than 3-(3-hydroxyphenyl)-5-trifluoromethoxyphenol (logP ~2.5) due to fewer polar hydroxyl groups .
- Steric Effects : The 5-fluoro-2-methoxyphenyl substituent in the target compound introduces greater steric hindrance compared to 4-chlorophenyl or formylthiophenyl groups, possibly affecting binding interactions in biological systems .
Core Structure Modifications
Pyrrole-Based Analogs
The pyrrole derivative 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic Acid () shares the 5-fluoro-2-methoxyphenyl substituent but replaces the phenol core with a pyrrole-carboxylic acid structure. Key differences include:
- Acidity: The carboxylic acid (-COOH) group (pKa ~4.2) is more acidic than the phenolic -OH (pKa ~8–10).
- Bioavailability: The pyrrole core may reduce metabolic stability compared to the phenol due to enzymatic oxidation susceptibility .
Furan and Thiophene Derivatives
- 5-(5-FORMYLTHIOPHEN-2-YL)-3-TRIFLUOROMETHOXYPHENOL () replaces the fluoro-methoxyphenyl group with a formylthiophenyl moiety.
- 4-(3,4-Difluoro-2-methoxy-phenyl)-2-methyl-2-(trifluoromethyl)-3H-furan-5-carboxylic acid () features a furan core with trifluoromethyl and carboxylic acid groups. The furan oxygen enhances electron density, contrasting with the electron-deficient phenol core .
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